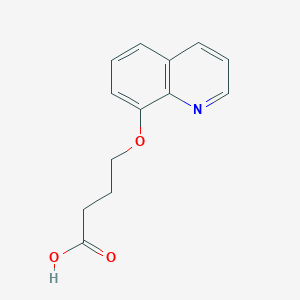

4-(Quinolin-8-yloxy)-butyric acid

Descripción general

Descripción

“4-(Quinolin-8-yloxy)-butyric acid” is a chemical compound that has been mentioned in the context of being linked to triphenylamine-based polyimides . These polyimides are fluorescent donor-acceptor (D-A) alternating copolyimides that have been synthesized by conventional polycondensation . The compound has a molecular weight of 203.19 .

Synthesis Analysis

The compound has been synthesized in the context of creating fluorescent donor-acceptor (D-A) alternating copolyimides . The synthesis involved a conventional polycondensation process . Another synthesis method involved an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride mediated by triethylamine in acetonitrile under heating .Molecular Structure Analysis

The compound has a molecular structure represented by the Hill Notation: C11H9NO3 . In the context of its use in polyimides, it is linked to a triphenylamine main polymer chain .Chemical Reactions Analysis

The compound has been involved in the synthesis of fluorescent donor-acceptor (D-A) alternating copolyimides . This involved a conventional polycondensation process .Physical And Chemical Properties Analysis

The compound has a molecular weight of 203.19 . In the context of its use in polyimides, it contributes to the photophysical and electrochemical properties of the resulting materials .Aplicaciones Científicas De Investigación

Application in the Field of Optoelectronics

Summary of the Application

The compound 4-(Quinolin-8-yloxy)-butyric acid has been used in the synthesis of fluorescent donor-acceptor (D-A) alternating copolyimides, which are blue light emissive and potential hole-transport materials .

Methods of Application or Experimental Procedures

The compound was used in the synthesis of a series of copolyimides with a 4-quinolin-8-yloxy linked triphenylamine main polymer chain. The synthesis was carried out by conventional polycondensation .

Results or Outcomes

The newly prepared polyimides possess HOMO energy levels in the range of -4.74 to -4.78 eV and have medium optical band gaps. The photoluminescence spectral analysis revealed blue to violet emission with appreciable efficiency with lower onset oxidation potentials suitable for the facile hole injection materials .

Application in the Field of Medicinal Chemistry

Summary of the Application

Quinazoline and quinazolinone derivatives, which can be synthesized from 4-(Quinolin-8-yloxy)-butyric acid, have received significant attention due to their widely and distinct biopharmaceutical activities .

Methods of Application or Experimental Procedures

The compound 4-(Quinolin-8-yloxy)-butyric acid can be used in the synthesis of various quinazolinone and quinazoline derivatives. These derivatives are synthesized using different methods, including the reaction of anthranilic acid with excess formamide at 120°C in an open air .

Results or Outcomes

The various substituted quinazolines and quinazolinones displayed important biological activities, such as sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .

Application in the Field of Organic Synthesis

Summary of the Application

4-(Quinolin-8-yloxy)-butyric acid is used in the synthesis of coumarin heterocycles, which have valuable biological and pharmaceutical properties .

Methods of Application or Experimental Procedures

The compound 4-(Quinolin-8-yloxy)-butyric acid can be used in the synthesis of various coumarin systems. These derivatives are synthesized using different methods, including the reaction of anthranilic acid with excess formamide at 120°C in an open air .

Results or Outcomes

More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi and bacteria . These coumarin derivatives have been tested for various biological properties, such as anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Application in the Field of Anticancer Drug Development

Summary of the Application

4-(Quinolin-8-yloxy)-butyric acid has been used in the design and synthesis of molecular hybrids featuring the privileged quinoline scaffold tethered with 2-(arylamido)cinnamide moiety as potential anticancer tubulin polymerization inhibitors .

Methods of Application or Experimental Procedures

The compound 4-(Quinolin-8-yloxy)-butyric acid can be used in the synthesis of various quinoline and cinnamide hybrids. These derivatives are synthesized using different methods, including the reaction of anthranilic acid with excess formamide at 120°C in an open air .

Results or Outcomes

Most of the synthesized hybrids significantly inhibited the growth of the HepG2 cell line, with IC50 ranged from 2.46 to 41.31 mM. In particular, 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline hybrid displayed potent IC50 value toward the examined cell line .

Propiedades

IUPAC Name |

4-quinolin-8-yloxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-12(16)7-3-9-17-11-6-1-4-10-5-2-8-14-13(10)11/h1-2,4-6,8H,3,7,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFCFHAKDHAQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCCC(=O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Quinolin-8-yloxy)-butyric acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

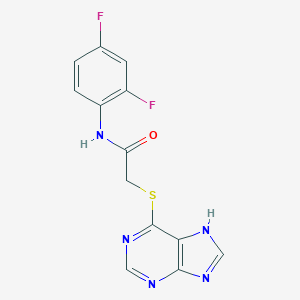

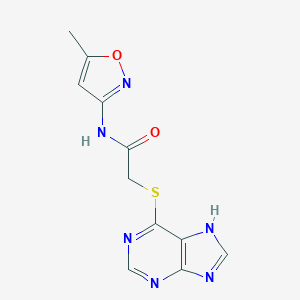

![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B510206.png)

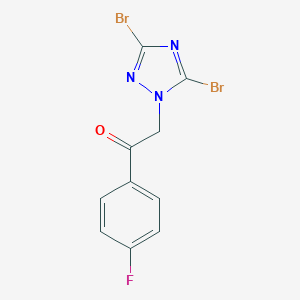

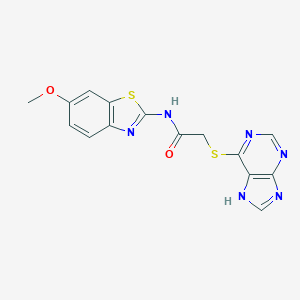

![2-[(1-benzyl-3-bromo-1H-1,2,4-triazol-5-yl)sulfanyl]aniline](/img/structure/B510213.png)

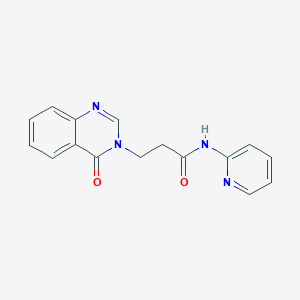

![4-[3-nitro-1-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B510216.png)

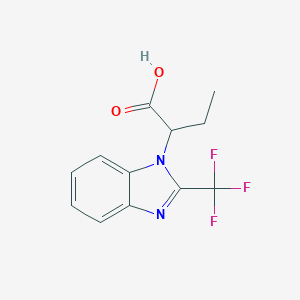

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoic acid](/img/structure/B510271.png)

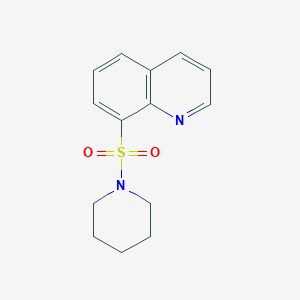

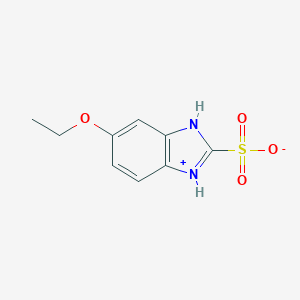

![8-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B510276.png)